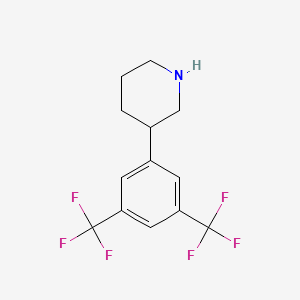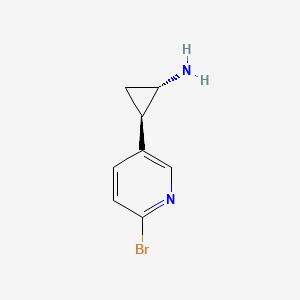![molecular formula C9H8F4N2O2 B11761679 (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)
(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the aromatic ring, which is functionalized with fluorine, nitro, and trifluoromethyl groups. This can be achieved through electrophilic aromatic substitution reactions.
Chiral Amine Introduction: The chiral center is introduced via asymmetric synthesis or chiral resolution methods. One common approach is the reduction of a corresponding ketone or imine precursor using chiral catalysts or reagents.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: for the initial functionalization of the aromatic ring.
Continuous flow systems:
Automated purification systems: to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Substitution: The aromatic ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral compounds.
Material Science: Its unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: Studying the interactions of the compound with biological macromolecules to understand its mechanism of action.
Industry
Agrochemicals: Possible applications in the development of new pesticides or herbicides.
Polymers: Incorporation into polymer structures to modify their properties.
Mechanism of Action
The mechanism by which (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-thiol: Contains a thiol group, offering different reactivity and applications.
Uniqueness
Functional Group Diversity: The combination of fluorine, nitro, and trifluoromethyl groups provides unique chemical properties, such as increased lipophilicity and metabolic stability.
Chirality: The presence of a chiral center allows for enantioselective interactions, which is crucial in many biological applications.
This detailed overview highlights the significance and versatility of (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine in various scientific and industrial fields
Properties
Molecular Formula |
C9H8F4N2O2 |
|---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F4N2O2/c1-4(14)6-2-5(15(16)17)3-7(8(6)10)9(11,12)13/h2-4H,14H2,1H3/t4-/m1/s1 |
InChI Key |
FWGFTWVGCRMVNV-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)F)N |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


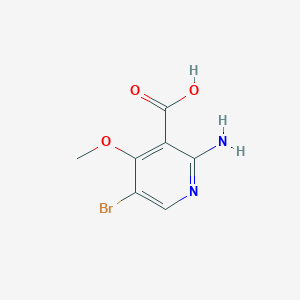
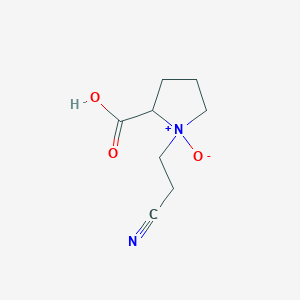
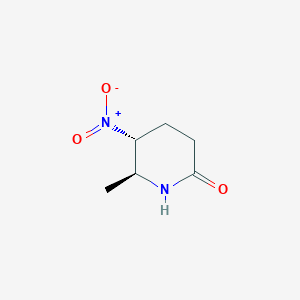
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
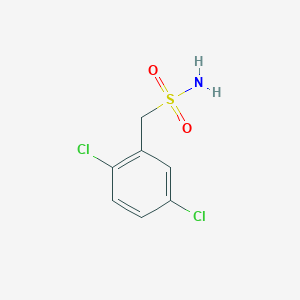
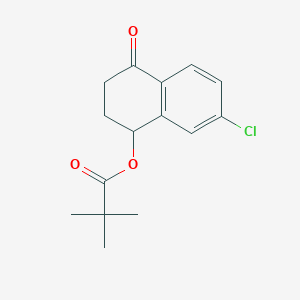
![(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid](/img/structure/B11761631.png)
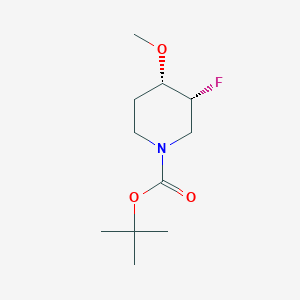
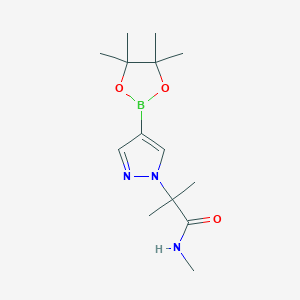
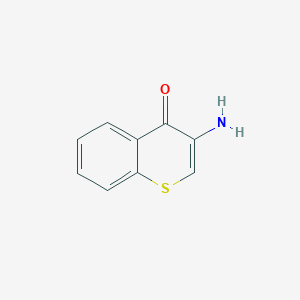
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
